Cyazofamid

Catalog No.
S633182
CAS No.
120116-88-3
M.F
C13H13ClN4O2S
M. Wt
324.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyazofamid

CAS Number

120116-88-3

Product Name

Cyazofamid

IUPAC Name

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

InChI

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3

InChI Key

YXKMMRDKEKCERS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl

Solubility

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004
In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)

Synonyms

4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide; 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide; BAS 54500F; Cyamidazosulfamid; Docious; Fendazosulam; IKF 916; Mildicut; Ranman;

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl

Mode of Action

Cyazofamid is a unique fungicide belonging to the cyanoimidazole chemical class. Its primary mode of action involves disrupting the energy production process within fungal cells. It specifically targets the Qi site (ubiquinone reducing site) of complex III in the mitochondrial respiratory chain, thereby inhibiting electron transfer and ultimately hindering the production of ATP (adenosine triphosphate), the cell's primary energy source. []

This unique mode of action differentiates Cyazofamid from other fungicides, offering potential benefits in terms of managing resistance development in fungal populations.

Target Pathogens and Applications

Cyazofamid exhibits broad-spectrum activity against various fungal pathogens affecting a range of crops, including:

  • Oomycetes: Late blight (Phytophthora infestans) in potato and tomato, downy mildew (Phytophthora phaseoli) in soybean, and downy mildew (Plasmopara viticola) in grape. []
  • Ascomycetes: Powdery mildew (Podosphaera xanthii) in cucurbits and powdery mildew (Erysiphe graminis f. sp. tritici) in wheat. []

Due to its locally systemic properties, Cyazofamid is primarily used as a preventative or protectant fungicide. It is typically applied through foliar sprays to the targeted crops before the onset of disease or during the early stages of infection.

Environmental Fate and Considerations

Research on the environmental fate of Cyazofamid suggests that it exhibits moderate to low persistence in soil, with a reported half-life ranging from 4.6 to 11 days. [, ] However, its primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), has been shown to be more persistent, requiring additional research to fully understand its environmental behavior. []

Furthermore, studies indicate that processing steps such as washing and peeling can significantly reduce the residual levels of both Cyazofamid and CCIM in treated crops, contributing to their overall safety in the food chain. []

Cyazofamid is a synthetic compound classified as a foliar fungicide, primarily used in agriculture for the control of various fungal diseases, particularly those caused by Oomycete fungi. Its chemical structure is defined as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide, with the molecular formula C₁₃H₁₃ClN₄O₂S. This compound exhibits a unique mode of action by inhibiting all stages of fungal development, making it effective against pathogens such as Phytophthora and Pythium species .

Cyazofamid's fungicidal activity targets the Qi center of Coenzyme Q – cytochrome c reductase within the mitochondria of oomycete fungi [, ]. This enzyme complex plays a crucial role in the fungal respiratory chain. Binding to the Qi center disrupts electron transfer, ultimately inhibiting fungal respiration and leading to cell death [].

Other Reactions

While specific details on decomposition pathways are limited, cyazofamid likely undergoes typical degradation reactions in the environment, involving hydrolysis and breakdown by microorganisms [].

  • Acute Toxicity: Technical grade cyazofamid exhibits minimal to moderate acute toxicity in oral, dermal, and inhalation tests [].
  • Skin and Eye Irritation: It is minimally irritating to the eyes and skin [].
  • Dermal Sensitization: It is a weak dermal sensitizer [].
  • Environmental Impact: Studies suggest a good environmental profile with low persistence in soil []. However, further research is needed to fully assess its impact on non-target organisms.
, particularly hydrolysis and metabolic transformations. In aqueous environments, it is subject to hydrolysis, leading to the formation of various metabolites, including 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) and 4-chloro-5-p-tolylimidazole-2-carboxamide (CCBA). The half-lives of these reactions vary based on pH levels; for instance, at pH 7, the degradation half-life is approximately 11.9 days .

The primary metabolic pathways in biological systems involve the conversion of cyazofamid to CCIM shortly after administration, followed by further degradation to CCBA in mammals and plants .

The biological activity of cyazofamid is characterized by its fungicidal properties. It effectively inhibits fungal growth by targeting multiple stages of the fungal life cycle. Studies have shown that cyazofamid has minimal acute toxicity to mammals but poses moderate risks to non-target organisms such as aquatic life and birds . Its metabolites, particularly CCIM, exhibit varying levels of toxicity; while cyazofamid itself is categorized as having low toxicity, CCIM has been noted for its higher acute toxicity potential .

The synthesis of cyazofamid involves multi-step organic reactions that typically include the formation of the imidazole ring and subsequent functionalization with a sulfonamide group. Specific methods may vary among manufacturers but generally follow similar pathways involving chlorination and cyanation reactions. Detailed protocols for synthesis are often proprietary but typically require careful control of reaction conditions to ensure yield and purity .

Cyazofamid is primarily used in agriculture as a fungicide for crops such as tomatoes, grapes, and ornamental plants. Its effectiveness against Oomycete pathogens makes it a valuable tool in integrated pest management strategies. Additionally, cyazofamid's low persistence in soil and water reduces environmental impact compared to other fungicides .

Research on cyazofamid's interactions with other compounds indicates that it can be affected by environmental factors such as pH and temperature, which influence its stability and degradation rates. In metabolic studies involving animals, cyazofamid was shown to be rapidly absorbed and metabolized, with CCIM being the predominant metabolite found in tissues shortly after administration . Furthermore, interaction studies have highlighted that while cyazofamid itself does not exhibit significant bioaccumulation potential, its metabolites may behave differently in biological systems .

Several compounds share structural or functional similarities with cyazofamid. Here are some notable examples:

Compound NameStructureUnique Features
AzoxystrobinC₁₈H₁₈N₄O₄SBroad-spectrum fungicide; targets mitochondrial respiration
DimethomorphC₁₄H₁₅N₃O₄SPrimarily effective against Oomycetes; inhibits cell wall synthesis
MetalaxylC₁₅H₁₅N₂O₄SSystemic action; targets RNA synthesis in fungi

Uniqueness of Cyazofamid: Cyazofamid's distinctive feature lies in its dual action against multiple life stages of fungi combined with its relatively low toxicity to mammals compared to other similar fungicides. Its specific targeting of Oomycete fungi also sets it apart from broader-spectrum agents like azoxystrobin.

Physical Description

Ivory odorless solid; [Merck Index]

Color/Form

Ivory powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

324.0447745 g/mol

Monoisotopic Mass

324.0447745 g/mol

Heavy Atom Count

21

Density

1.446 at 20 °C

LogP

log Kow = 3.2

Odor

Odorless

Melting Point

152.7 °C

UNII

QJC4S2YQ4B

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III.
Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi.

Vapor Pressure

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120116-88-3

Absorption Distribution and Excretion

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose. The extent of absorption (expressed as percent of administered dose) was highly dose-dependent, being nearly 75% at the low dose and only about 5% at the high dose. Both the urine and feces were major routes of excretion at the low dose with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). Results of biliary excretion experiments showed biliary elimination of radiolabel to be highly variable at the low dose (about 12-39% of the administered low dose) and negligible (<2%) in the high-dose groups. Urinary or biliary excretion in rats of the high-dose groups was low (each about 2%) with most of the radioactivity being CCBA. Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose. Tissue burdens at t1/2, tmax, and at 168 hours post dose were indicative of rapid clearance and low tissue burdens suggesting little or no bioaccumulation or sequestration.

Metabolism Metabolites

Both the urine and feces were major routes of excretion /in rats/ at the low dose /0.5 mg/kg/ with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). ... Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose.
Major metabolites in urine and feces were identified. There were no significant products of cleavage between phenyl and imidazole substituents. Most of administered label was absorbed following low dose treatment, although 16 to 20% of administered label was found as unchanged a.i. in feces. Males given low dose treatment excreted more label in urine than in feces (about 2:1), whereas in females the ratio was about 1:1. This difference probably reflects a greater excretion of absorbed material in females via the bile compared to males. High dose level was very poorly absorbed, evidenced by 86-87% of administered label being found in feces as unchanged a.i. All identified metabolites displayed hydrolytic cleavage of the N,Ndimethylsulfonamide group away from the imidazole ring. Of remaining substituents, the methyl group on the phenyl ring was either oxidized to a carboxylic acid (the major urinary metabolite), or conjugated by GSH and further modified to form a series of metabolites. The major two of these metabolites were alpha-(methylsulfinyl)-p-tolyl and alpha-(methylsulfonyl)-p-tolyl derivatives, both of which were primarily limited to urine of low dose females. Label clearance from blood and other tissues was rapid. In low dose rats there were typically about 10-fold reductions from peak concentrations at 0.5 hr after dosing to the next sampling at 5.5 hr after dosing.
Three biliary-cannulated rats/sex/group were dosed once by gavage with either low or high dose level of cyazofamid (0.5 or 1000 mg/kg): either phenyl-labeled ((14)C-Bz)-IKF-916), or imidazole-labeled ((14)C-Im)-IKF-916). The only strong peak found in urine (50% of administered dose in M and 38% in F) was CCBA. Virtually all label in the feces of low-dose cannulated rats was the parent cyazofamid. Bile accounted for 12-22% of administered dose (M) or 29-39% of administered dose (F). Bile HPLC profiles were rather complex, displaying mostly rather polar components. Investigators justifiably concluded in the footnotes to these pages that structures were "predominantly catabolic products of the glutathione conjugate of CCIM" (CCIM is 4-chloro-5-ptolylimidazole- 2-carbonitrile). The benzoic acid metabolite, CCBA, was also a significant component of bile (about 4% of administered dose in M and F). Complex HPLC profiles of bile extracts were progressively simplified to a few major peaks upon treatment with glucuronidase and acidification. A low-dose male bile profile after such treatment yielded 19% of label in bile as CHCN, and a slight increase over the pre-processing levels of CCBA. CHCN is CCIM with the methyl group on the phenyl ring oxidized to a hydroxymethyl. Together CHCN and CCIM comprised 46% of the bile extracts thus treated, and nearly all of the balance of radiolabel was found in two peaks of relatively polar material ... Thus it appears that conjugation of bile products to glucuronides is a quantitatively important process, in addition to conjugation by glutathione. It was noted in the core metabolism study that CH3SO2-CCIM and CH3SO-CCIM (two products of glutathione addition and subsequent modification) were abundant in urine of non-cannulated females; however cannulated rats of either gender in this study yielded no common urinary metabolites other than CCBA. This suggests that these two metabolites were biliary glutathione derivatives.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyazofamid

Biological Half Life

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose.

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: R. Nasu et al., AU 8812883; eidem, US 4995898 (1988, 1991 both to Ishihara Sangyo Kaisha)

General Manufacturing Information

Cyazofamid has limited systemic activity so it is used as a protectant fungicide applied by ground or aerial spray.

Analytic Laboratory Methods

An adequate analytical methodology is available to enforce the proposed tolerances. Cyazofamid and the metabolite CCIM are completely recovered (>80% recovery) using the Food and Drug Administration's (FDA) Multi-Residue Protocol D (without cleanup). In addition, High performance liquid chromatography/ultraviolet detector (HPLC/UV) method is available for use as a single analyte confirmatory method.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original container, in a secured, dry place separate from fertilizer, food, and feed. /Ranman 400SC/

Dates

Modify: 2023-08-15

Explore Compound Types